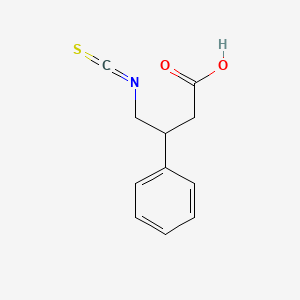
2-(2-Propoxyethoxy)ethane-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 2-(2-Propoxyethoxy)ethane-1-sulfonyl chloride typically involves the reaction of 2-(2-Propoxyethoxy)ethanol with chlorosulfonic acid under controlled conditions . The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve bulk manufacturing processes that ensure high purity and yield .
Chemical Reactions Analysis
2-(2-Propoxyethoxy)ethane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamide, sulfonate ester, and sulfonothioate derivatives.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound can participate in redox reactions under appropriate conditions.
Scientific Research Applications
2-(2-Propoxyethoxy)ethane-1-sulfonyl chloride is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(2-Propoxyethoxy)ethane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group can react with nucleophiles to form covalent bonds, leading to the modification of target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .
Comparison with Similar Compounds
Similar compounds to 2-(2-Propoxyethoxy)ethane-1-sulfonyl chloride include:
Methanesulfonyl chloride: A simpler sulfonyl chloride compound with a single carbon atom in the backbone.
Ethanesulfonyl chloride: Similar to methanesulfonyl chloride but with an additional carbon atom.
2-(2-Methoxyethoxy)ethane-1-sulfonyl chloride: Similar structure but with a methoxy group instead of a propoxy group.
The uniqueness of this compound lies in its specific propoxyethoxyethane backbone, which imparts distinct chemical properties and reactivity compared to other sulfonyl chloride compounds .
Properties
Molecular Formula |
C7H15ClO4S |
|---|---|
Molecular Weight |
230.71 g/mol |
IUPAC Name |
2-(2-propoxyethoxy)ethanesulfonyl chloride |
InChI |
InChI=1S/C7H15ClO4S/c1-2-3-11-4-5-12-6-7-13(8,9)10/h2-7H2,1H3 |
InChI Key |
NHCATXKNGTYIPX-UHFFFAOYSA-N |
Canonical SMILES |
CCCOCCOCCS(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



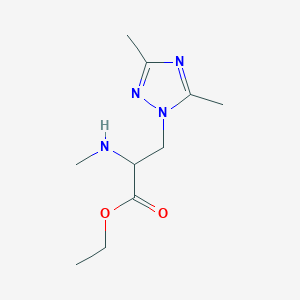
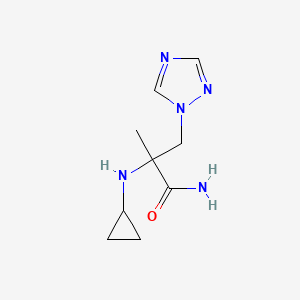

![N-{3-aminospiro[3.3]heptan-1-yl}-7-fluoroquinoxaline-5-carboxamide](/img/structure/B13621211.png)
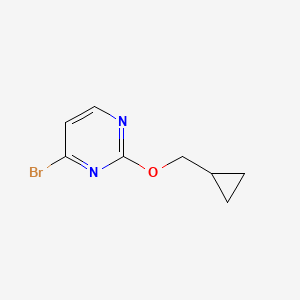
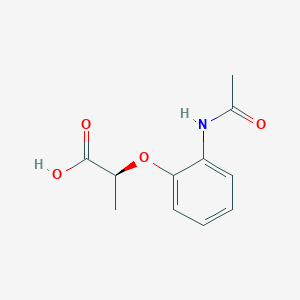
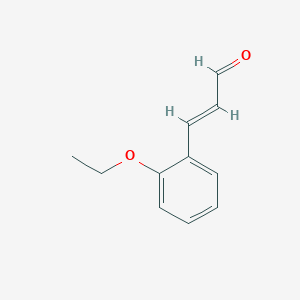

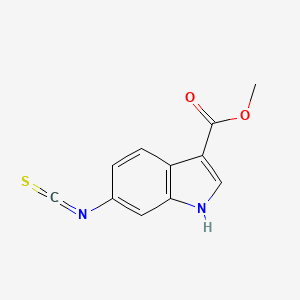

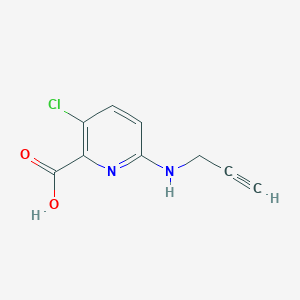
![3-Chloro-4-[(trifluoromethyl)sulfanyl]benzoic acid](/img/structure/B13621264.png)
